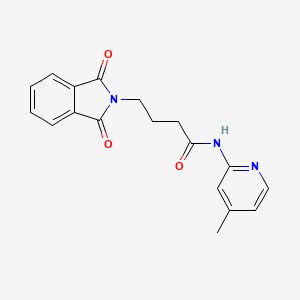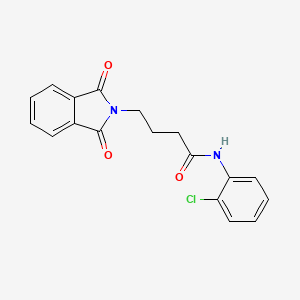![molecular formula C18H14FN3O2 B5803984 N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)
N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions of anthranilamides with various acids or isocyanates. For instance, Yamato and Takeuchi (1982) demonstrated the synthesis of tetrahydropyrrolo[2,1-b]quinazoline diones through the reaction of 2-(methylamino) benzamide with levulinic acid, showcasing a method for constructing the quinazoline core (Yamato & Takeuchi, 1982). Similar strategies can be adapted for synthesizing N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular structures, influenced by substitutions at different positions on the core. For example, the crystal structures of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives reveal the impact of fluorine substitution on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be relevant to understanding the structural aspects of the target compound (Sun, Gao, Wang, & Hou, 2019).
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been widely studied for their antitumor properties . They are known to interact with various cellular targets, including tyrosine kinases and other enzymes involved in cell proliferation .
Mode of Action
It’s known that quinazoline derivatives can inhibit the activity of their targets, leading to a decrease in cell proliferation . This inhibition can result in cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Quinazoline derivatives are known to affect various pathways involved in cell proliferation, migration, and survival . These effects can lead to the inhibition of tumor growth and the induction of apoptosis .
Result of Action
The search results indicate that quinazoline derivatives can exhibit considerable antiproliferative activity against various cancer cell lines . They can inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-12-4-6-13(7-5-12)20-17(23)11-3-8-14-15(10-11)21-16-2-1-9-22(16)18(14)24/h3-8,10H,1-2,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIIRYMBSDOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)F)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)

![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)



